molecular formula C21H23F2NO2 B5381074 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol

3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol

Cat. No. B5381074
M. Wt: 359.4 g/mol
InChI Key: PLOKBSLOPOEJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, TAK-875, and is a selective agonist of the G-protein coupled receptor, GPR40.

Mechanism of Action

TAK-875 works by selectively activating the GPR40 receptor, which is primarily expressed in pancreatic beta cells. When activated, the GPR40 receptor stimulates insulin secretion in response to glucose, leading to improved glucose tolerance and insulin sensitivity. TAK-875 has been shown to be a highly selective agonist of the GPR40 receptor, making it a potentially safer and more effective treatment for type 2 diabetes than current therapies.
Biochemical and Physiological Effects:
In addition to its effects on glucose tolerance and insulin sensitivity, TAK-875 has been shown to have a number of other biochemical and physiological effects. It has been shown to increase beta cell mass and improve pancreatic function in animal models, which could have implications for the treatment of other pancreatic disorders. TAK-875 has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of metabolic disorders associated with chronic inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-875 for lab experiments is its high selectivity for the GPR40 receptor. This makes it a useful tool for studying the role of this receptor in glucose and insulin regulation. However, one limitation of TAK-875 is its relatively short half-life, which can make it difficult to administer in animal models. In addition, the safety and efficacy of TAK-875 in humans is still being studied, which could limit its potential applications in the future.

Future Directions

There are a number of future directions for research on TAK-875. One area of interest is the potential use of TAK-875 in combination with other diabetes therapies to improve glucose control and reduce side effects. Another area of research is the potential use of TAK-875 in the treatment of other metabolic disorders, such as obesity and dyslipidemia. Additionally, further studies are needed to fully understand the safety and efficacy of TAK-875 in humans, which could have implications for its use in clinical settings.

Synthesis Methods

The synthesis of TAK-875 involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 2,6-difluorobenzyl bromide with 3-piperidone to form 3-(2,6-difluorophenyl)-1-piperidinyl-2-propanone. This intermediate compound is then reacted with 2-methylphenol and triethylamine to form TAK-875. The synthesis of TAK-875 has been optimized to improve yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

TAK-875 has been studied extensively in scientific research due to its potential applications in the treatment of type 2 diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a promising candidate for the development of new diabetes treatments. In addition, TAK-875 has also been studied for its potential applications in the treatment of other metabolic disorders, such as obesity and dyslipidemia.

properties

IUPAC Name

[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2NO2/c1-14-16(6-2-9-20(14)25)21(26)24-12-4-5-15(13-24)10-11-17-18(22)7-3-8-19(17)23/h2-3,6-9,15,25H,4-5,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOKBSLOPOEJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)N2CCCC(C2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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